2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide
Description
Properties
IUPAC Name |
2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN4O2S/c23-16-6-8-17(9-7-16)24-20(28)14-30-22-25-19-10-11-27(13-18(19)21(29)26-22)12-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGONMVJJLCSKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Br)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide represents a complex organic structure with potential therapeutic applications. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structure includes a pyrido-pyrimidine core which is significant for its biological interactions. The presence of a thioether and a bromophenyl group may influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may modulate enzyme activities and influence cellular signaling pathways. The specific mechanisms are still under investigation, but potential interactions with protein kinases and receptors have been noted.
Antimicrobial Activity
Research indicates that the compound exhibits antimicrobial properties . In vitro assays have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or function.
Anticancer Properties
Preliminary data suggest that this compound may possess anticancer activity . Studies conducted on several cancer cell lines demonstrated a reduction in cell viability and proliferation. A notable case study involved its application against leukemia cells, where it showed a dose-dependent decrease in cell growth.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MOLM-14 | 8.5 | Significant growth inhibition |
| CCRF-CEM | 6.7 | Moderate growth inhibition |
| K-562 | >10 | Minimal response |
These results indicate that the compound may selectively target certain cancer types while exhibiting lower toxicity to normal cells.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties . In animal models of inflammation, it demonstrated a reduction in inflammatory markers and improved clinical scores. This suggests potential utility in treating inflammatory diseases.
Case Studies
- Leukemia Treatment Study : A study involving MOLM-14 cells demonstrated that treatment with the compound resulted in a significant decrease in MYC gene expression, which is often upregulated in cancers. This finding aligns with the observed anticancer effects.
- Bacterial Resistance : Another study highlighted the compound's ability to overcome resistance in certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of similar compounds to optimize their efficacy and selectivity. For instance, modifications to the benzyl group or variations in the thioether component have yielded derivatives with enhanced biological activity.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology :
- Step 1 : Use multi-step organic synthesis with precise temperature control (e.g., 60–80°C for cyclization steps) and inert atmospheres (N₂/Ar) to prevent oxidation .
- Step 2 : Select polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance reaction efficiency .
- Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) .
- Step 4 : Final purification via recrystallization (e.g., ethanol/water) or HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Key Techniques :
- 1H/13C NMR : Assign peaks for characteristic groups (e.g., acetamide NH at δ 10.22 ppm, pyrido-pyrimidine protons at δ 5.98 ppm) .
- HPLC-MS : Confirm molecular weight (e.g., [M+H]+ = 554.52 g/mol) and detect impurities .
- Elemental Analysis : Validate C, N, and S content (e.g., C: 43.95% observed vs. 44.08% calculated) .
- Table 1 : Key NMR Assignments
| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| NHCO | 10.22 | Singlet |
| Pyrido-CH | 5.98 | Singlet |
| SCH₂ | 4.05 | Singlet |
Q. How can researchers assess the compound’s biological activity in vitro?
- Approach :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, CDK2) or proteases using fluorogenic substrates .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Binding Studies : Perform surface plasmon resonance (SPR) to measure affinity for target proteins .
Advanced Research Questions
Q. What strategies are effective for elucidating the compound’s mechanism of action?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., pyrido-pyrimidine core binding to kinase catalytic sites) .
- Proteomics : Identify differentially expressed proteins via LC-MS/MS after compound treatment .
- Transcriptomics : Perform RNA-seq to map signaling pathway alterations (e.g., apoptosis, cell cycle regulation) .
Q. How can low solubility be addressed in in vivo studies?
- Solutions :
- Formulation : Use PEGylated nanoparticles (size: 100–200 nm) or cyclodextrin complexes to enhance bioavailability .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve aqueous solubility .
- Table 2 : Solubility Enhancement Strategies
| Method | Advantages | Limitations |
|---|---|---|
| Nanoparticles | High drug loading | Complex synthesis |
| Cyclodextrin Complexation | Low toxicity | Limited solubility improvement |
Q. How should researchers resolve contradictions in structure-activity relationship (SAR) studies?
- Approach :
- Statistical Analysis : Use multivariate regression to identify key substituents (e.g., 4-bromophenyl vs. 4-fluorophenyl) affecting activity .
- Crystallography : Solve co-crystal structures with targets to validate binding modes .
- Meta-Analysis : Compare data across analogs (e.g., thieno-pyrimidines vs. pyrido-pyrimidines) to identify trends .
Q. What methodologies are recommended for in vivo pharmacokinetic profiling?
- Protocol :
- ADME Studies : Administer IV/oral doses in rodents; collect plasma at intervals (0–24 hrs) for LC-MS analysis .
- Tissue Distribution : Use radiolabeled compound (¹⁴C) to track accumulation in organs .
- Metabolite Identification : Employ high-resolution MS/MS to characterize Phase I/II metabolites .
Q. How can derivatives be rationally designed to improve selectivity?
- Strategies :
- Bioisosteric Replacement : Substitute 4-bromophenyl with 4-aminophenyl to enhance hydrogen bonding .
- Scaffold Hopping : Replace pyrido-pyrimidine core with thieno-pyrimidine to reduce off-target effects .
- In Silico Screening : Use QSAR models to predict activity against related targets (e.g., kinases vs. GPCRs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
